molecular formula C6H16Cl2N2O2S B2805251 3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride CAS No. 329325-10-2

3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride

Cat. No.: B2805251
CAS No.: 329325-10-2
M. Wt: 251.17
InChI Key: TWESOKZFQLWQGC-UHFFFAOYSA-N
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Description

3-((2-Aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydrothiophene ring with aminoethyl and dihydrochloride groups, making it a versatile molecule for scientific research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials:

  • Reaction Steps: The compound is synthesized through a series of reactions including nitration, reduction, and chlorination.

  • Industrial Production Methods: Large-scale production involves optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where different groups can replace the existing aminoethyl or dihydrochloride groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various sulfoxides and sulfones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, especially in the development of new drugs. Industry: It is used in the production of materials and chemicals that require sulfur-containing components.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The exact mechanism depends on the specific application but generally involves binding to enzymes or receptors, altering biochemical pathways, and influencing cellular processes.

Comparison with Similar Compounds

  • Tetrahydrothiophene derivatives: Similar compounds with variations in the functional groups attached to the tetrahydrothiophene ring.

  • Aminoethylamines: Compounds with similar aminoethyl groups but different core structures.

This compound represents a valuable tool in scientific research and industrial applications, with ongoing studies to further explore its capabilities and benefits.

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Properties

IUPAC Name

N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.2ClH/c7-2-3-8-6-1-4-11(9,10)5-6;;/h6,8H,1-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWESOKZFQLWQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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